3-(4-Methoxyphenyl)but-2-enal
Description
3-(4-Methoxyphenyl)but-2-enal (IUPAC name: (E)-3-(4-methoxyphenyl)but-2-enal) is an α,β-unsaturated aldehyde characterized by a methoxy-substituted aromatic ring conjugated to an aldehyde group via a butenyl chain. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol.
Properties
CAS No. |
87580-59-4 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)but-2-enal |
InChI |
InChI=1S/C11H12O2/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
JRWPBBXPNLJFMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)but-2-enal can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetaldehyde in the presence of a base, such as sodium hydroxide, under aldol condensation conditions . The reaction typically proceeds at room temperature, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)but-2-enal undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)but-2-enoic acid.
Reduction: 3-(4-Methoxyphenyl)but-2-enol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)but-2-enal has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)but-2-enal involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its potential anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(4-Methoxyphenyl)but-2-enal with analogs sharing the 4-methoxyphenyl motif, focusing on structural variations, biological activities, and structure-activity relationships (SAR).
Functional Group Comparison
Physicochemical Properties
| Property | This compound | Ethyl p-methoxycinnamate | Chalcone (Compound 1) |
|---|---|---|---|
| Solubility | Low (lipophilic aldehyde) | Moderate (ester group) | Low (aromatic ketone) |
| Reactivity | High (aldehyde reactivity) | Moderate (stable ester) | Moderate (ketone) |
| UV λmax (nm) | ~290 (conjugated system) | ~310 (ester conjugation) | ~350 (chalcone) |
Key Research Findings and Data Tables
Table 2: Structural Impact on Activity
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